molecular formula C23H23ClN4 B12208057 5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12208057
M. Wt: 390.9 g/mol
InChI Key: MHAGQISVUKPWNY-UHFFFAOYSA-N
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Description

5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

The synthesis of 5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core.

    Substitution reactions: Introduction of the tert-butyl, chlorophenyl, and phenyl groups through various substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles and nucleophiles for substitution reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine include other pyrazolo[1,5-a]pyrimidines with different substituents. These compounds may share similar core structures but differ in their biological activities and applications due to variations in their substituent groups. Some examples include:

Properties

Molecular Formula

C23H23ClN4

Molecular Weight

390.9 g/mol

IUPAC Name

5-tert-butyl-N-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H23ClN4/c1-15-21(16-8-6-5-7-9-16)22-26-19(23(2,3)4)14-20(28(22)27-15)25-18-12-10-17(24)11-13-18/h5-14,25H,1-4H3

InChI Key

MHAGQISVUKPWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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